molecular formula C14H12O2 B218193 (4-Phenoxyphenyl)acetaldehyde CAS No. 109330-01-0

(4-Phenoxyphenyl)acetaldehyde

Cat. No.: B218193
CAS No.: 109330-01-0
M. Wt: 212.24 g/mol
InChI Key: WIEFWLAWEUALNK-UHFFFAOYSA-N
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Description

“(4-Phenoxyphenyl)acetaldehyde” is a chemical compound with the molecular formula C14H12O2 . It falls under the category of aldehydes . The CAS number for this compound is 202825-61-4 .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H12O2 . The average mass is 212.244 Da and the monoisotopic mass is 212.083725 Da .

Scientific Research Applications

  • Wine Making : Acetaldehyde plays a significant role in winemaking, impacting the sensory and color qualities of wines. It's involved in the degradation processes by malolactic lactic acid bacteria in white wine (Osborne, Dubé Morneau, & Mira de Orduña, 2006).

  • Analytical Chemistry : Acetaldehyde can be determined in the presence of formaldehyde using specific colorimetric methods, which are applicable in biochemical reactions involving tissue preparations (Dagani & Archer, 1978).

  • Organic Chemistry Reactions : In the context of organic synthesis, acetaldehyde derivatives undergo reactions with ethylmagnesium bromide, leading to products like phenols and ethers. This illustrates its utility in chemical synthesis (Beltrame, Gelli, & Loi, 1976).

  • Wine Aging and Oxidation : Acetaldehyde is involved in the oxidation of ethanol in wine, contributing to the aging process. This oxidation is linked with the autoxidation of phenolic substances in wine (Wildenradt & Singleton, 1974).

  • Enzymatic Engineering : Acetaldehyde is used in enzyme catalysis studies, such as in the enhancement of aldolase and dehydration activities of 4-oxalocrotonate tautomerase through protein engineering (Zandvoort, Geertsema, Quax, & Poelarends, 2012).

  • Alcohol Metabolism Research : In medical research, acetaldehyde levels are studied post-alcohol intake, providing insights into alcohol metabolism and its effects on human physiology (Sarkola, Iles, Kohlenberg-Mueller, & Eriksson, 2002).

  • Biodegradation Pathways : Acetaldehyde is involved in the biodegradation pathways of certain compounds, such as in the polychlorinated biphenyls degradation pathway in bacteria (Baker, Pan, Carere, Rossi, Wang, & Seah, 2009).

  • Neurochemical Impact Studies : Its role in altering norepinephrine metabolism, particularly in the context of ethanol consumption and its neurological effects, is also a subject of study (Walsh, Truitt, & Davis, 1970).

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-Phenoxyphenyl)acetaldehyde are not well-studied. It is known that aldehydes, including this compound, can undergo various biochemical reactions. They can react with proteins, enzymes, and other biomolecules, often forming covalent bonds

Cellular Effects

It is known that acetaldehyde, a related compound, can cause significant dose-dependent increases of cytotoxicity, reactive oxygen species (ROS) level, DNA adduct level, DNA single/double-strand breakage, and chromosomal damage in cells

Molecular Mechanism

Aldehydes can undergo a variety of reactions, including nucleophilic addition and oxidation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that the effects of substances can change over time, ranging from milliseconds (response time) to years (lifetime) . This includes the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the effects of substances can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that acetaldehyde is an intermediate product in the metabolism of ethanol and participates in the tricarboxylic acid cycle metabolism

Transport and Distribution

It is known that auxin influx carriers play an important role in the transport and distribution of substances within cells and tissues

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEFWLAWEUALNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629177
Record name (4-Phenoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109330-01-0, 202825-61-4
Record name (4-Phenoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-phenoxyphenyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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